molecular formula C7H4N2O5 B077469 3,5-Dinitrobenzaldehyde CAS No. 14193-18-1

3,5-Dinitrobenzaldehyde

Cat. No. B077469
CAS RN: 14193-18-1
M. Wt: 196.12 g/mol
InChI Key: YCTNWTBGSOCMRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dinitrobenzaldehyde and its derivatives often involves nitration reactions and aldehyde formation. A notable study describes the synthesis and misidentification of substituted dinitrobenzaldehydes, where a reported method for synthesizing 4-tert-butyl-2,6-dinitrobenzaldehyde actually produces the 3,5-dinitro isomer, highlighting the intricacies involved in synthetic pathways and the importance of structural verification (Martin, Mercado, & Mayer, 2019).

Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzaldehyde, as determined through X-ray crystallography, reveals the impact of substituent positioning on molecular geometry and electronic distribution. The nitro groups significantly influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules. Studies that elucidate these structural details provide critical insight into how the compound can be utilized in various chemical reactions (Jebin et al., 2021).

Chemical Reactions and Properties

3,5-Dinitrobenzaldehyde participates in a variety of chemical reactions, leveraging its aldehyde group and the electron-withdrawing effect of the nitro groups. It has been employed in cycloaddition reactions to form complex heterocyclic structures, illustrating its versatility as a synthetic precursor. For instance, aminobenzaldehydes with a 3,5-dinitrophenyl group undergo thermal reactions with amino acids to form benzoazepine-fused isoindolines, showcasing the compound's reactivity and potential for generating complex molecules (Wales et al., 2019).

Scientific Research Applications

  • Synthesis and Misidentification of Substituted Dinitrobenzaldehydes : A study corrected a previous misidentification, showing that a method reported to synthesize 4-tert-butyl-2,6-dinitrobenzaldehyde actually produces 4-tert-butyl-3,5-dinitrobenzaldehyde. This finding is significant for synthetic chemistry, particularly in the synthesis of specific substituted dinitrobenzaldehydes (Martin, Mercado, & Mayer, 2019).

  • Synthesis Methods and Applications in Organic Chemistry : Another study detailed the synthesis of 3,5-Dinitrobenzaldehyde from 3,5-dinitrobenzoyl chloride, highlighting its use in organic syntheses and its reaction mechanisms (Siggins, Larsen, Ackerman, & Carabateas, 2003).

  • Formation of Meisenheimer Complexes : Research on 4-methoxy-3,5-dinitrobenzaldehyde revealed insights into Meisenheimer complex formation and equilibrium constants, which are critical for understanding chemical reactions involving dinitrobenzaldehydes (Crampton, Ghariani, & Willison, 1974).

  • Synthesis of Novel Compounds and Reaction Mechanisms : The study on amination of 1,3-Dinitrobenzenes with liquid ammonia–potassium permanganate explored novel reaction pathways, highlighting the versatility of dinitrobenzaldehydes in synthesizing various chemical compounds (Szpakiewicz & Grzegożek, 2004).

  • Applications in Catalysis and Organic Syntheses : A paper on the direct α-alkylation of aldehydes using Brønsted‐acid catalysis demonstrated the use of 3,5-dinitrobenzoic acid as a catalyst, underlining its importance in facilitating chemical reactions (Zhu, Wang, & Guo, 2012).

Safety And Hazards

Handling 3,5-Dinitrobenzaldehyde requires caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,5-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNWTBGSOCMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364830
Record name 3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrobenzaldehyde

CAS RN

14193-18-1
Record name 3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of oxalylchloride (26 ml, 0.30 mol) in CH2Cl2 (600 ml) DMSO (43 ml, 0.60 mol) was added, maintaining the temperature between −50° C. and −65° C. To the reaction solution was then added 3,5-dinitrobenzyl alcohol (50g), in THF (100 ml), maintaining the temperature between −50° C. and −65° C. The reaction mixture was stirred at −65° C. for 30 minutes and then triethylamine (170 ml) was added at −50° C. and −65° C. The reaction temperature was then adjusted to room temperature and H2O (800 ml) was added. The organic phase was washed with sat. NaHCO3 (500 ml), 5 times with diluted HCl (300 ml) and finally brine. The organic phase was then dried over MgSO4 and the volatile solvents were removed at reduced pressure. The crude product was then triturated with heptane, which gave 45.8 g (89%) of 3,5-dinitrobenzaldehyde.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
KA Monk, R Siles, KG Pinney, CM Garner - Tetrahedron letters, 2003 - Elsevier
1,3-Dinitro-5-trichloromethylbenzene (2) was reacted with sodium methoxide in an attempt to prepare 4-methoxy-3,5-dinitrobenzaldehyde (7) via a reported tele nucleophilic aromatic …
Number of citations: 8 www.sciencedirect.com
MR Crampton, MA El Ghariani… - Journal of the Chemical …, 1974 - pubs.rsc.org
In methanol 4-methoxy-3,5-dinitrobenzaldehyde is in equilibrium with its hemiacetal formed by solvent addition to the carbonyl group. 1H Nmr measurements give the value of the …
Number of citations: 3 pubs.rsc.org
AJ Cui, Y Wang, J He, X Li, MY He - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In an effort to discover new potential boron-dipyrromethene (BODIPY) dyes, the title compound, C19H17BF2N4O4, was prepared from 2,4-dimethylpyrrole, 3,5-dinitrobenzaldehyde and …
Number of citations: 1 scripts.iucr.org
SR Alpha - The Journal of Organic Chemistry, 1973 - ACS Publications
Discussion Reduction of Y with tin in hydrochloric acid re-sulted in a compound having a similar nmr except for the presence of amine hydrogens (4 H) at 3.8 and a shift of the aromatic …
Number of citations: 1 pubs.acs.org
S Muniappan, I Goldberg - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
(IUCr) On C—H⋯O interactions in 3,5-dinitrobenzaldehyde Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
A Albalawi, S Ciborowski, S Dolloff, E Ojadi - Int J Chem Eng Appl, 2018 - researchgate.net
The synthesis of porphyrin polymers or porphyrimers provide the potential for diverse applications in several areas of life and industry. Most notable is the formulation of artificial blood, …
Number of citations: 2 www.researchgate.net
T Giannopoulos, JR Ferguson, BJ Wakefield… - Tetrahedron, 2000 - Elsevier
3-Trichloromethylnitrobenzene 2, 1,3-dinitro-5-trichloromethylbenzene 13 and 3-trichloromethylbenzonitrile 18 react with sodium methoxide to give 4-methoxy-3-nitrobenzaldehyde 6, 4-…
Number of citations: 22 www.sciencedirect.com
RC Fuson, CH McKeever, N Rabjohn… - Journal of the American …, 1943 - ACS Publications
The observation that-naphthylglyoxal and wz-xylylglyoxal reacted with o-phenylenediamine to form quinoxalines, whereas mesitylglyoxal and 2, 4, 6-triisopropylphenylglyoxal yielded …
Number of citations: 5 pubs.acs.org
JE Siggins, AA Larsen, JH Ackerman… - Organic …, 2003 - Wiley Online Library
Dinitrobenzaldehyde reactant: 115.0 g.(0.4989 mole) of 3, 5‐dinitrobenzoyl chloride solvent: 500 ml. of dry diglyme product: 3, 5‐dinitrobenzaldehyde
Number of citations: 0 onlinelibrary.wiley.com
J Duan, Y Cheng, J Cheng, R Li… - Chemistry–A European …, 2017 - Wiley Online Library
A new method has been developed for the organocatalytic enantioselective benzylation and aldol‐hemiacetalization of α,β‐unsaturated trifluoromethyl ketones with toluene derivatives …

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